

A Technical Guide to the Structural Elucidation of 4-Nitrophenethyl Alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Nitrophenethyl alcohol*

Cat. No.: B126260

[Get Quote](#)

Introduction

4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is a valuable organic compound utilized as a synthetic intermediate in various chemical and pharmaceutical applications.^[1] Its precise molecular structure is fundamental to its reactivity and function. This technical guide provides an in-depth overview of the analytical techniques and data interpretation required for the unambiguous structural elucidation of this compound. We will systematically examine the evidence obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm its molecular formula, functional groups, and atomic connectivity.

The structure of **4-nitrophenethyl alcohol** is $C_8H_9NO_3$.^[2] The degree of unsaturation is calculated as follows: $DoU = C + 1 - (H/2) - (X/2) + (N/2) = 8 + 1 - (9/2) + (1/2) = 5$ This value is consistent with a benzene ring (degree of 4) and a nitro group (degree of 1).

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence for its elemental composition and substructures.

Data Interpretation

The mass spectrum of **4-nitrophenethyl alcohol** confirms its molecular weight and reveals a fragmentation pattern consistent with the proposed structure. The key spectral data are

summarized below.

Feature	m/z (Mass/Charge Ratio)	Interpretation
Molecular Ion $[M]^+$	167	Corresponds to the molecular formula $C_8H_9NO_3$. ^{[2][3]}
Fragment 1	137	$[M - CH_2O]^+$: Loss of formaldehyde, suggesting a primary alcohol.
Fragment 2	136	$[M - CH_2OH]^+$: Loss of the hydroxymethyl radical via benzylic cleavage. ^[2]
Fragment 3	121	$[M - NO_2]^+$: Loss of the nitro group.
Fragment 4	106	$[C_7H_6O]^+$: Further fragmentation.
Fragment 5	77	$[C_6H_5]^+$: Phenyl cation fragment.

The presence of the molecular ion at m/z 167 confirms the molecular weight of 167.16 g/mol .
^[2] The fragmentation pattern, particularly the loss of the CH_2OH group (m/z 136), strongly indicates a phenethyl alcohol backbone.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for analyzing a solid organic compound like **4-nitrophenethyl alcohol**.

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) using a volatile organic solvent such as dichloromethane or ethyl acetate.^[4] Ensure the sample is fully dissolved.
- GC Instrument Setup:

- Injector: Set to a temperature of 250°C to ensure rapid vaporization of the sample.
- Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
- Column: A standard nonpolar capillary column (e.g., 30m x 0.25mm, DB-5ms) is suitable.
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.
- MS Instrument Setup:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Source Temperature: Set to 230°C.[5]
 - Mass Analyzer: Scan a mass range from m/z 40 to 400.
 - Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.[5]
- Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition. The resulting total ion chromatogram (TIC) will show peaks for separated components, and a mass spectrum can be generated for each peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Data Interpretation

The IR spectrum of **4-nitrophenethyl alcohol** displays characteristic absorption bands that confirm the presence of hydroxyl, nitro, and aromatic functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3080	Medium	Aromatic C-H stretch
~2940	Medium	Aliphatic C-H stretch (-CH ₂ -)
~1605	Strong	Aromatic C=C stretch
~1520	Very Strong	Asymmetric N-O stretch (NO ₂)
~1345	Very Strong	Symmetric N-O stretch (NO ₂)
~1110	Strong	C-O stretch (primary alcohol)
~850	Strong	C-H out-of-plane bend (para-disubstituted benzene)

The strong, broad band around 3350 cm⁻¹ is definitive for the hydroxyl group. The very strong absorptions at ~1520 cm⁻¹ and ~1345 cm⁻¹ are characteristic of the nitro group. Finally, the combination of aromatic C-H, C=C stretches, and the out-of-plane bending band at ~850 cm⁻¹ confirms a para-disubstituted aromatic ring.

Experimental Protocol: KBr Pellet Method

This method is standard for acquiring IR spectra of solid samples.[\[6\]](#)

- Equipment Preparation: Thoroughly clean and dry an agate mortar and pestle, as well as the die set for the pellet press, using acetone to remove any contaminants.[\[7\]](#)
- Sample Grinding: Place approximately 1-2 mg of the **4-nitrophenethyl alcohol** sample into the agate mortar and grind it into a fine, fluffy powder. This minimizes light scattering.[\[8\]](#)
- Mixing: Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[\[9\]](#) Gently but thoroughly mix the sample and KBr for about a minute to ensure a homogeneous dispersion.
- Pellet Pressing: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure of approximately 8-10 tons for 1-2 minutes.[\[8\]](#)

- Analysis: Carefully remove the resulting thin, transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, ensuring to run a background scan with an empty holder or a pure KBr pellet first.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and the chemical environment of each atom.

¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum gives the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.14	Doublet (d)	2H	Aromatic H (H-2, H-6)
7.41	Doublet (d)	2H	Aromatic H (H-3, H-5)
3.91	Triplet (t)	2H	Methylene H (-CH ₂ -OH)
2.97	Triplet (t)	2H	Methylene H (Ar-CH ₂ -)
~2.0 (variable)	Singlet (s, broad)	1H	Hydroxyl H (-OH)

Data sourced from ChemicalBook.[10]

Interpretation:

- The two doublets at 8.14 and 7.41 ppm, each integrating to 2H, are characteristic of a para-disubstituted benzene ring. The downfield shift of the H-2/H-6 protons is due to the strong electron-withdrawing effect of the adjacent nitro group.
- The two triplets at 3.91 and 2.97 ppm indicate two adjacent methylene (-CH₂-) groups, forming an ethyl chain. The triplet at 3.91 ppm is shifted downfield due to its attachment to

the electronegative oxygen atom. The triplet at 2.97 ppm shows coupling to the adjacent methylene group.

- The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and solvent.

¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
146.9	Aromatic C (C-4, attached to NO ₂)
146.5	Aromatic C (C-1, attached to ethyl group)
129.8	Aromatic CH (C-2, C-6)
123.5	Aromatic CH (C-3, C-5)
62.8	Methylene C (-CH ₂ -OH)
38.6	Methylene C (Ar-CH ₂ -)

Note: Specific chemical shift values are based on typical values and spectral database predictions, as exact literature values can vary slightly.[\[11\]](#)[\[12\]](#)

Interpretation:

- Six distinct signals are observed, corresponding to the six unique carbon environments in the molecule (due to symmetry, C-2/C-6 and C-3/C-5 are equivalent).
- The signals in the 123-147 ppm range are characteristic of aromatic carbons.[\[11\]](#) The two signals furthest downfield (146.9 and 146.5 ppm) are assigned to the quaternary carbons (C-1 and C-4) which are attached to substituents.
- The two signals in the aliphatic region at 62.8 and 38.6 ppm correspond to the two methylene carbons of the ethyl side chain. The carbon attached to the hydroxyl group (C-7) is deshielded and appears further downfield.[\[11\]](#)

Experimental Protocol: NMR Spectroscopy

This protocol describes a general method for preparing a sample for solution-state NMR analysis.[\[13\]](#)

- Sample Preparation: Accurately weigh 5-10 mg of the **4-nitrophenethyl alcohol** sample.[\[13\]](#)
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, small vial. The solvent should contain an internal standard like tetramethylsilane (TMS) at 0 ppm.
- Transfer: Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final solution height in the tube should be approximately 4-5 cm.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ^1H spectrum first, typically requiring 8-16 scans. Following this, acquire the ^{13}C spectrum, which will require a significantly larger number of scans for adequate signal-to-noise. Standard pulse programs for both 1D experiments should be used.

Visualization of Analytical Workflow and Correlations

Visual diagrams are essential for understanding the logical flow of the elucidation process and the relationships between data and structure. The following diagrams are rendered using the DOT language.

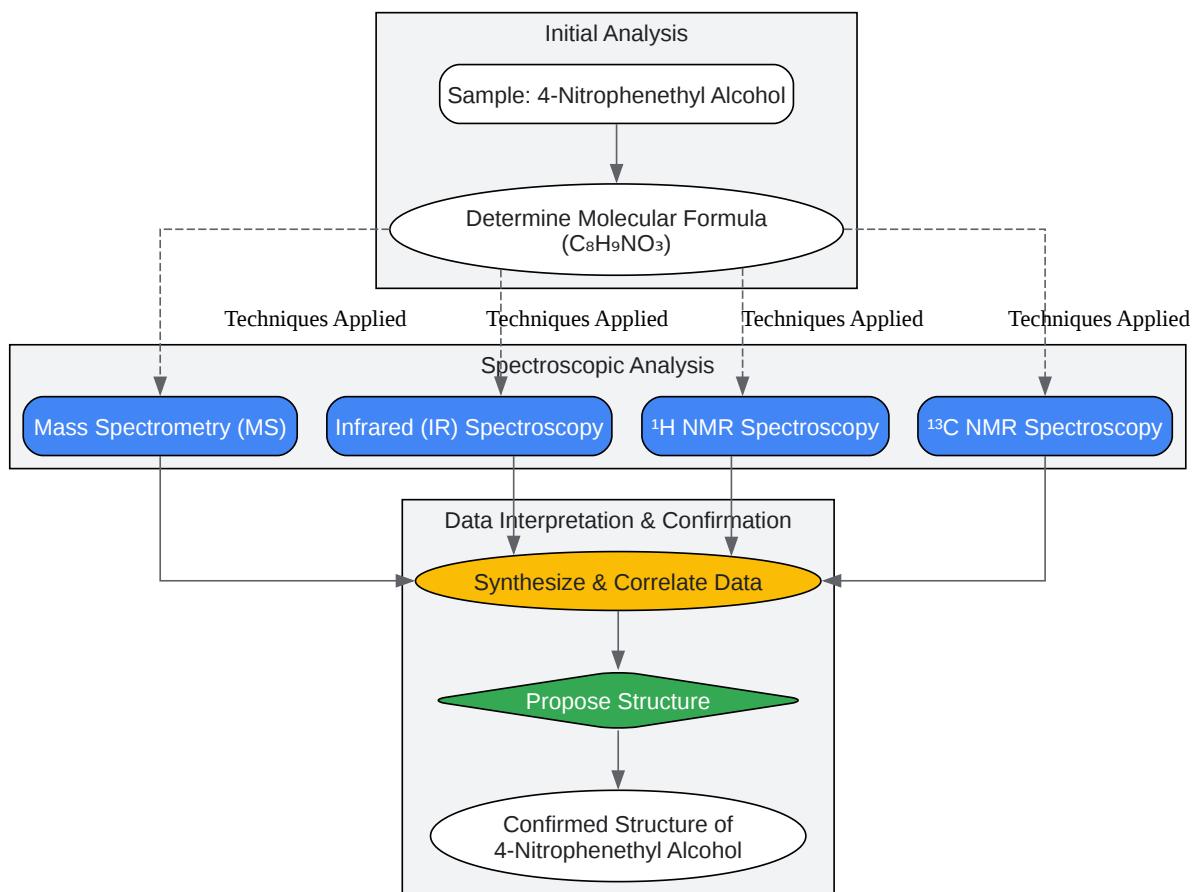


Figure 1: Overall Workflow for Structural Elucidation

[Click to download full resolution via product page](#)

Caption: A logical workflow for the structural elucidation process.

Caption: Correlation of key spectroscopic data to the final structure.

Conclusion

The structural elucidation of **4-nitrophenethyl alcohol** is achieved through a systematic combination of modern analytical techniques. Mass spectrometry confirms the molecular weight of 167 g/mol and provides fragmentation data consistent with a nitro-substituted phenethyl alcohol structure. Infrared spectroscopy definitively identifies the key functional groups: a hydroxyl group, a nitro group, and a para-disubstituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the connectivity of the ethyl alcohol side chain and its para-position relative to the

nitro group on the benzene ring. The collective evidence from these methods corroborates to unequivocally confirm the structure of **4-nitrophenethyl alcohol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 4-Nitrophenethyl alcohol | C8H9NO3 | CID 7494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzeneethanol, 4-nitro- [webbook.nist.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. 4-Nitrobenzeneethanol(100-27-6) 1H NMR [m.chemicalbook.com]
- 11. compoundchem.com [compoundchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Structural Elucidation of 4-Nitrophenethyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126260#4-nitrophenethyl-alcohol-structural-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com